3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl acetate
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Overview
Description
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl acetate is a complex organic compound that features a pyrazole ring, a thiazole ring, and a phenyl acetate group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl acetate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl acetate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique structural features may find applications in materials science and catalysis.
Mechanism of Action
The mechanism by which 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its binding affinity and activity are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl acetate
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazole
- Phenyl acetate derivatives
Uniqueness
What sets 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl acetate apart is the combination of the pyrazole and thiazole rings with the phenyl acetate group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
CAS No. |
1171379-26-2 |
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Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
[3-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]phenyl] acetate |
InChI |
InChI=1S/C16H15N3O2S/c1-10-7-11(2)19(18-10)16-17-15(9-22-16)13-5-4-6-14(8-13)21-12(3)20/h4-9H,1-3H3 |
InChI Key |
VBDGCAUMGFACKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC(=CC=C3)OC(=O)C)C |
Origin of Product |
United States |
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